

Evolution of the Prosystemin Gene in Different Plant Species: A Technical Guide

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Compound of Interest

Compound Name: *Systemin*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the evolution, function, and signaling mechanisms of the **prosystemin** gene and its derived peptide, **systemin**, across various plant species, with a primary focus on the Solanaceae family.

Introduction

Systemin, an 18-amino acid polypeptide, was the first plant peptide hormone identified as a primary signal for systemic defense against herbivores[1][2]. It is derived from a 200-amino acid precursor protein, **prosystemin**[1][2]. The discovery of the **prosystemin** gene and its role in orchestrating plant defense responses has opened new avenues for understanding plant-insect interactions and developing novel strategies for crop protection. This guide explores the evolutionary trajectory of the **prosystemin** gene, details the molecular intricacies of its signaling pathway, and provides comprehensive experimental protocols for its study.

Evolutionary Conservation and Diversification of Prosystemin

The **prosystemin** gene is predominantly found within the Solanaceae family, with homologous sequences identified in species such as tomato (*Solanum lycopersicum*), potato (*Solanum tuberosum*), black nightshade (*Solanum nigrum*), and bell pepper (*Capsicum annuum*)[3]. Comparative genomic analyses have revealed a high degree of sequence conservation at the

nucleotide level across the coding sequences of genes within the Solanaceae, suggesting a common evolutionary origin for many of their genetic traits[2].

Comparative Analysis of Prosystemin in Solanaceae

The following table summarizes the quantitative data on the sequence identity and biological activity of **prosystemin** and **systemin** in several Solanaceae species.

Feature	Tomato (<i>Solanum lycopersicum</i>)	Potato (<i>Solanum tuberosum</i>)	Black Nightshade (<i>Solanum nigrum</i>)	Bell Pepper (<i>Capsicum annuum</i>)
Prosystemin Protein Sequence Identity to Tomato (%)	100	73-88[3]	73-88[3]	73-88[3]
Systemin Peptide Biological Activity (relative to Tomato)	1x	~1x[3]	~0.1x[3]	~1x[3]
Wound-Induced Prosystemin mRNA Expression (Fold Change)	High induction	Induced	Induced	Induced

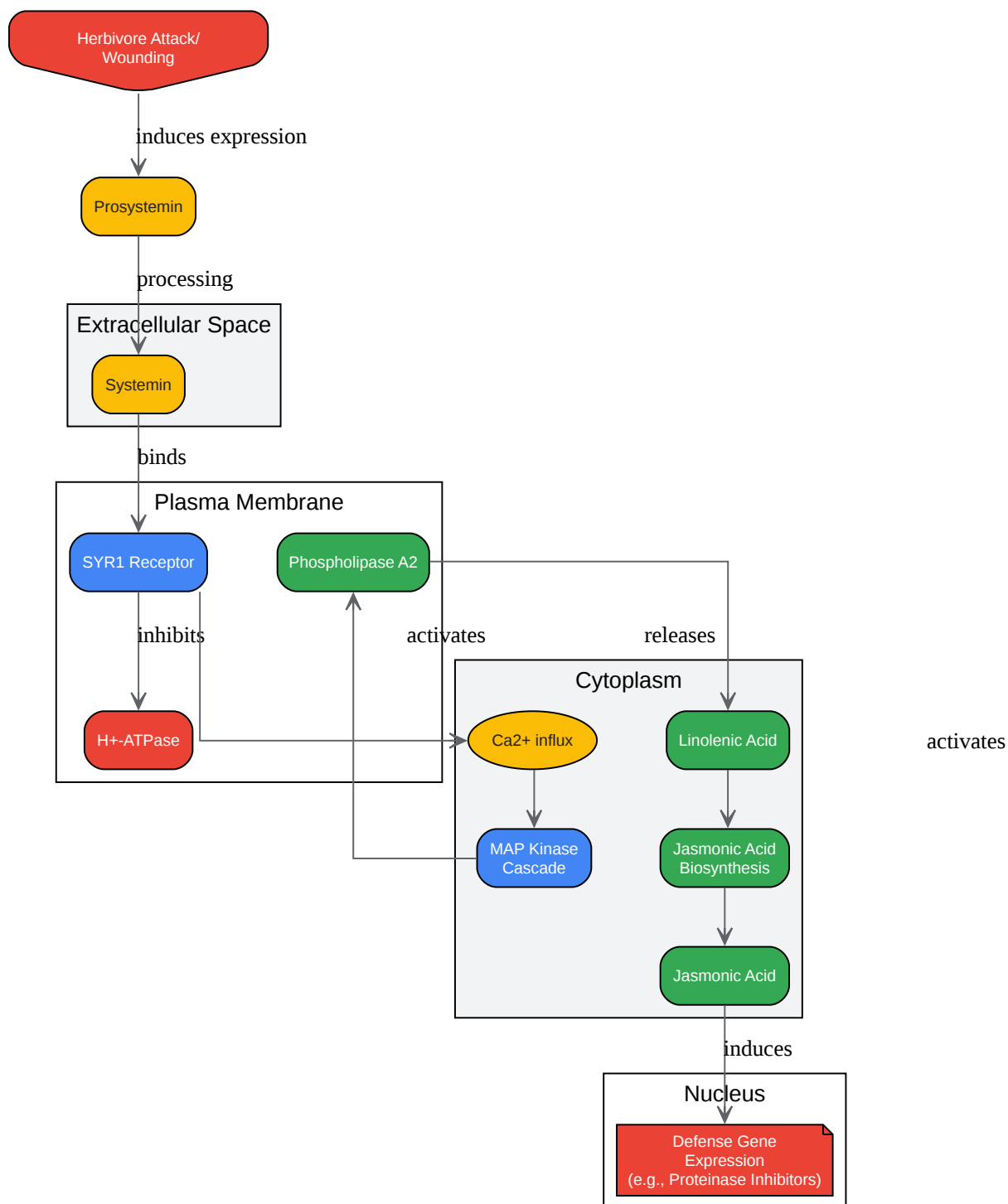
Note: Quantitative fold-change data for wound-induced **prosystemin** expression across all listed species from a single comparative study is not readily available. However, qualitative reports confirm induction in all species.

The Systemin Signaling Pathway

The **systemin** signaling cascade is a crucial component of the plant's induced systemic resistance. It is initiated by the release of **systemin** from wounded cells, which then acts as a long-distance signal to activate defense responses in distal, unwounded tissues. A key feature of this pathway is its amplification of the jasmonic acid (JA) signaling pathway[4][5].

Upon wounding, pro**systemin** is thought to be processed by proteases to release the 18-amino acid **systemin** peptide into the apoplast[5]. **Systemin** then binds to its receptor on the plasma membrane of nearby cells, initiating a signaling cascade. For many years, the brassinosteroid receptor SR160/BRI1 was implicated as the **systemin** receptor. However, recent evidence has identified SYR1 (**Systemin** Receptor 1), a leucine-rich repeat receptor-like kinase, as the bona fide high-affinity **systemin** receptor[6][7].

Binding of **systemin** to SYR1 triggers a series of downstream events, including membrane depolarization, an increase in cytosolic Ca²⁺ concentration, and the activation of a MAP kinase cascade[8][9]. This ultimately leads to the activation of phospholipase A2, which releases linolenic acid from the chloroplast membrane. Linolenic acid is the precursor for the biosynthesis of jasmonic acid, a potent activator of defense gene transcription[8][9]. Jasmonic acid then induces the expression of a wide array of defense-related genes, including those encoding proteinase inhibitors, which interfere with the digestion of insect herbivores[1].



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Caption: A simplified diagram of the **systemin** signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **prosystemin** gene and its function.

Quantification of Prosystemin Gene Expression by qRT-PCR

This protocol describes the relative quantification of **prosystemin** mRNA levels in plant tissues.

1. RNA Extraction:

- Harvest 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen.
- Grind the tissue to a fine powder using a mortar and pestle.
- Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.
- Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on an agarose gel.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Follow the protocol provided with the cDNA synthesis kit.

3. Quantitative Real-Time PCR (qRT-PCR):

- Prepare a reaction mixture containing:
 - 2x SYBR Green Master Mix
 - 10 µM forward primer for the **prosystemin** gene

- 10 μ M reverse primer for the pro**systemin** gene
- Diluted cDNA template (e.g., 1:10 dilution)
- Nuclease-free water to the final volume.
- Use a reference gene (e.g., Actin or EF-1 α) for normalization.
- Perform the PCR in a real-time PCR thermal cycler with the following typical conditions:
 - Initial denaturation: 95°C for 10 min
 - 40 cycles of:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Calculate the relative expression of the pro**systemin** gene using the $2^{-\Delta\Delta C_t}$ method[9][10].

Proteinase Inhibitor Activity Assay (Radial Diffusion Method)

This assay quantifies the activity of proteinase inhibitors, which are induced by **systemin** signaling.

1. Plate Preparation:

- Prepare a 1% (w/v) agarose solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
- Add a known concentration of a serine protease (e.g., trypsin) to the molten agarose.
- Pour the agarose solution into petri dishes and allow it to solidify.
- Punch wells (e.g., 4 mm diameter) into the agarose gel.

2. Sample Preparation and Application:

- Extract total soluble proteins from plant leaf tissue by homogenizing in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
- Centrifuge the homogenate to pellet cell debris and collect the supernatant.
- Apply a known volume (e.g., 10-20 μ L) of the protein extract into the wells of the prepared agarose plate.

3. Incubation and Visualization:

- Incubate the plates at 37°C for 12-24 hours to allow the proteinase inhibitors to diffuse into the gel and inhibit the protease.
- Stain the gel with a substrate for the protease that produces a colored product upon cleavage (e.g., N-acetyl-DL-phenylalanine- β -naphthyl-ester followed by diazo coupling).
- The areas where the protease has been inhibited will remain colorless, forming a circular zone around the well.

4. Quantification:

- Measure the diameter of the colorless zone.
- Create a standard curve by running known concentrations of a purified proteinase inhibitor.
- Determine the concentration of proteinase inhibitor in the plant extracts by comparing the diameter of their inhibition zones to the standard curve[11].

Jasmonic Acid Quantification by LC-MS/MS

This protocol outlines the quantification of jasmonic acid, a key signaling molecule downstream of **systemin**.

1. Sample Extraction:

- Freeze-dry and grind 50-100 mg of plant tissue.

- Extract the tissue with a solvent mixture (e.g., methanol/water/formic acid).
- Add a known amount of a labeled internal standard (e.g., [2H₆]-JA).
- Centrifuge to pellet debris and collect the supernatant.

2. Solid-Phase Extraction (SPE):

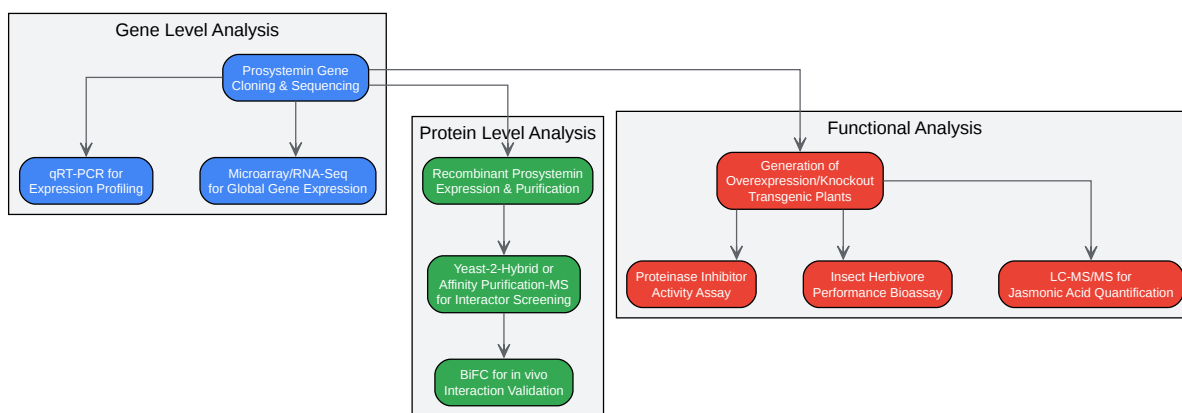
- Pass the supernatant through a C18 SPE cartridge to clean up the sample and concentrate the jasmonates.
- Elute the jasmonates with a suitable solvent (e.g., methanol).
- Dry the eluate under a stream of nitrogen.

3. LC-MS/MS Analysis:

- Reconstitute the dried sample in a mobile phase-compatible solvent.
- Inject the sample onto a reverse-phase C18 column of a liquid chromatography system.
- Separate the compounds using a gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect and quantify the jasmonic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Identify and quantify the endogenous JA by comparing its retention time and mass-to-charge ratio transitions with those of the labeled internal standard[12][13][14].

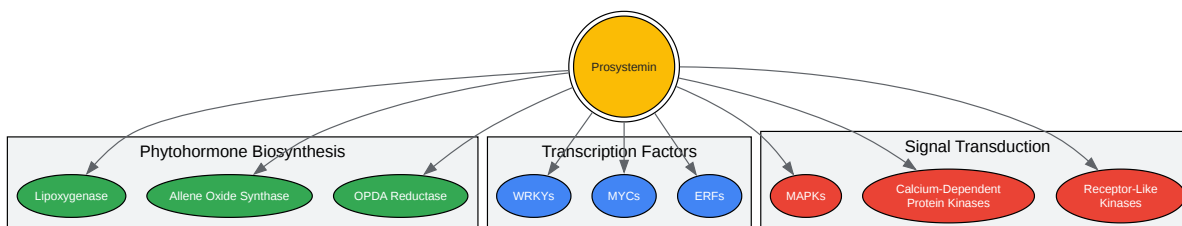
Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for studying the **prosystemin** gene and a logical representation of the **prosystemin** protein-protein interaction network.



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Caption: A typical experimental workflow for studying the **prosystemin** gene.



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Caption: A logical diagram of the pro**systemin** protein-protein interaction network.

Conclusion

The evolution of the pro**systemin** gene within the Solanaceae family represents a significant adaptation for robust defense against herbivory. The **systemin** peptide, derived from pro**systemin**, acts as a potent signaling molecule that amplifies the jasmonic acid-dependent defense pathway, leading to the systemic production of protective compounds like proteinase inhibitors. The recent identification of the SYR1 receptor has provided a crucial missing link in our understanding of this signaling cascade. The methodologies detailed in this guide provide a comprehensive toolkit for researchers to further investigate the intricacies of pro**systemin** evolution, its signaling network, and its potential applications in developing insect-resistant crops. Future research focusing on the comparative functional genomics of pro**systemin** and its receptor across a wider range of plant species will undoubtedly uncover further insights into the evolution and diversification of plant defense mechanisms.

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